

Spectroscopic data interpretation for 6-Prenylindole characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Prenylindole

Cat. No.: B1243521

[Get Quote](#)

Characterization of 6-Prenylindole: An In-depth Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of **6-Prenylindole**, a naturally occurring indole derivative with noted antifungal properties. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **6-Prenylindole**. This data is compiled based on the analysis of closely related prenylated indole compounds and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.10	br s	-	N-H (Indole)
~7.55	d	~8.4	H-4
~7.35	s	-	H-7
~7.15	t	~2.8	H-2
~7.05	dd	~8.4, 1.6	H-5
~6.50	t	~2.8	H-3
~5.40	t	~7.2	H-2'
~3.45	d	~7.2	H-1'
~1.75	s	-	H-4' (CH ₃)
~1.73	s	-	H-5' (CH ₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Carbon Assignment
~136.0	C-7a
~135.5	C-6
~132.0	C-3'
~128.0	C-3a
~124.5	C-2
~122.5	C-2'
~121.0	C-4
~119.5	C-5
~111.5	C-7
~102.5	C-3
~34.0	C-1'
~25.8	C-5'
~17.9	C-4'

IR (Infrared) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
~3400	Strong	N-H Stretch (Indole)
~3100-3000	Medium	C-H Stretch (Aromatic)
~2960-2850	Medium	C-H Stretch (Aliphatic)
~1615	Medium	C=C Stretch (Aromatic)
~1460	Medium	C-H Bend (Aliphatic)
~810	Strong	C-H Bend (Aromatic, out-of-plane)

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z Value	Relative Intensity	Assignment
185	High	[M] ⁺ (Molecular Ion)
170	High	[M - CH ₃] ⁺ (Loss of a methyl radical)
144	Moderate	[M - C ₃ H ₅] ⁺ (Loss of an isopropenyl radical)
130	High	[M - C ₄ H ₇] ⁺ (Loss of a prenyl side chain)
117	Moderate	Indole fragment

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for the analysis of indole alkaloids and related natural products.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **6-Prenylindole** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz Bruker Avance or equivalent.
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Acquisition Parameters: 30° pulse width, 2-second relaxation delay, 16-32 scans.

- Data Processing: Fourier transform the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).
 - Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
 - Acquisition Parameters: 30° pulse width, 2-second relaxation delay, 1024-4096 scans.
 - Data Processing: Fourier transform the FID with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

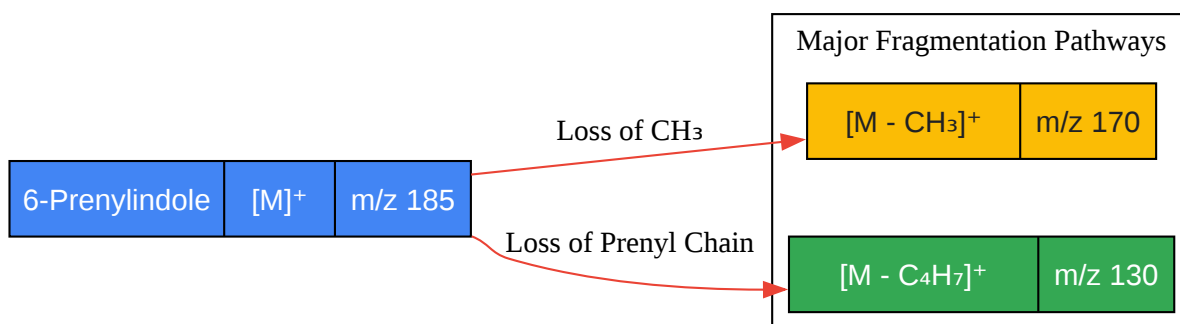
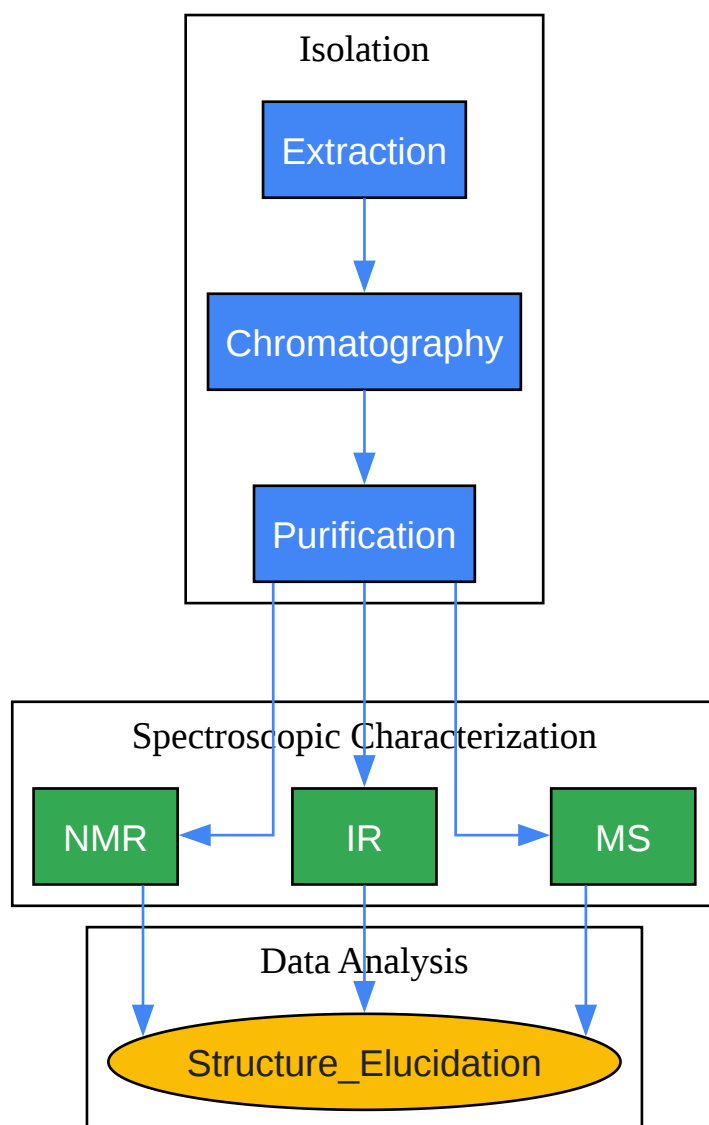
- Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. For thin-film analysis, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Data Acquisition:
 - Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.
 - Mode: Transmittance or Absorbance.
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: Perform a background scan of the empty sample compartment or clean ATR crystal and subtract it from the sample spectrum.

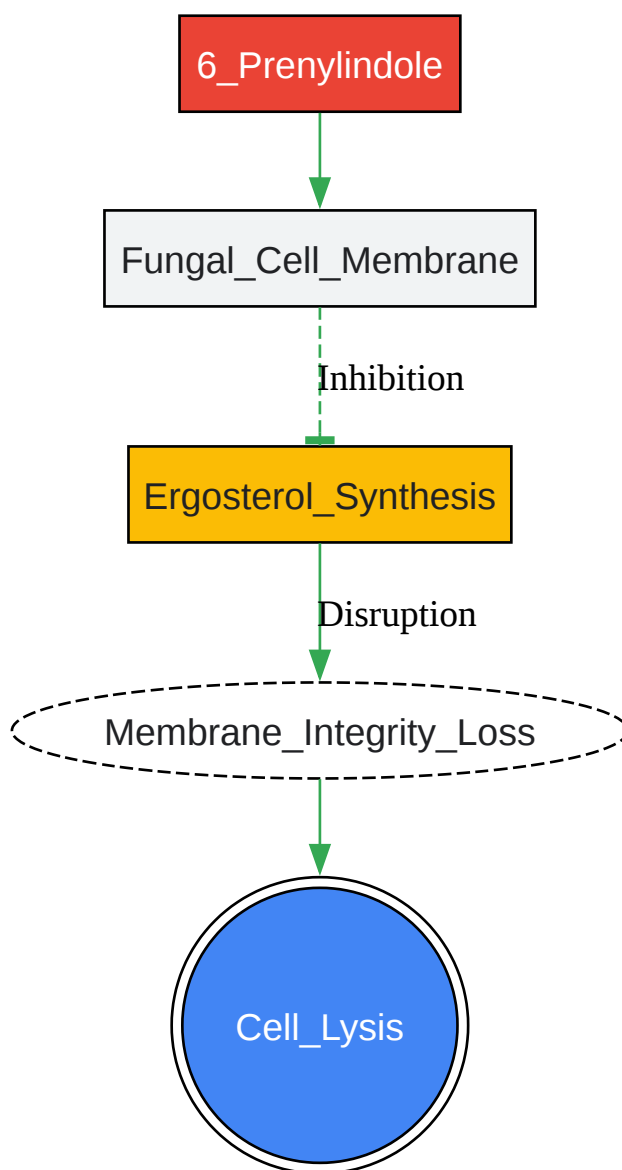
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
- Ionization:
 - Technique: Electron Ionization (EI).
 - Electron Energy: 70 eV.
- Mass Analysis:
 - Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 50-500.
- Data Acquisition: Acquire the mass spectrum in full scan mode.
- Data Analysis: Identify the molecular ion peak ($[M]^+$) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Visualizations

The following diagrams illustrate key workflows and concepts related to the characterization and potential biological activity of **6-Prenylindole**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]

- 2. beilstein-journals.org [beilstein-journals.org]
- 3. ¹³C CP MAS NMR and DFT Studies of 6-Chromanyl Etheral Derivatives [mdpi.com]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- To cite this document: BenchChem. [Spectroscopic data interpretation for 6-Prenylindole characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243521#spectroscopic-data-interpretation-for-6-prenylindole-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com